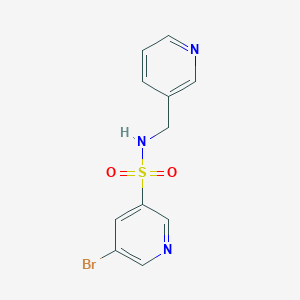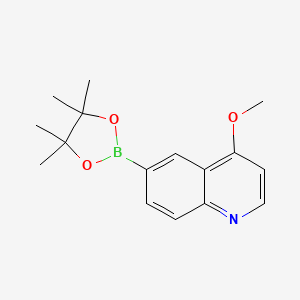
4-Chloro-6-(quinolin-8-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(6-Chloropyrimidin-4-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloro group at the 6-position of the pyrimidin-4-yl moiety attached to the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-chloropyrimidin-4-yl)quinoline typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller reaction.
Introduction of Pyrimidin-4-yl Group: The pyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidinyl halide reacts with a quinoline derivative.
Chlorination: The chloro group at the 6-position of the pyrimidin-4-yl moiety is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent like N-chlorosuccinimide.
Industrial Production Methods: In an industrial setting, the synthesis of 8-(6-chloropyrimidin-4-yl)quinoline may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-(6-Chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and iron/acetic acid.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid, quinoline-6-ol.
Reduction: Quinoline-6-amine, quinoline-6-ethyl.
Substitution: Quinoline-6-alkylamine, quinoline-6-alkyl ether.
科学的研究の応用
8-(6-Chloropyrimidin-4-yl)quinoline has various scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 8-(6-chloropyrimidin-4-yl)quinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
類似化合物との比較
4-(6-Chloropyrimidin-4-yl)morpholine
tert-Butyl (6-chloropyrimidin-4-yl)carbamate
N-(tert-butyl)-6-chloropyrimidin-4-amine
特性
分子式 |
C13H8ClN3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC名 |
8-(6-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-12-7-11(16-8-17-12)10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChIキー |
NGGZBHCHXLNONE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC(=NC=N3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















